Cas no 2138147-77-8 (1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-2-(dimethylamino)ethan-1-one)

1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-2-(dimethylamino)ethan-1-one is a specialized morpholine derivative with a unique structural framework, combining both aminomethyl and dimethylamino functional groups. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its dual amine functionality, which may enhance binding affinity and reactivity in target applications. The morpholine core provides stability and solubility, while the propyl and dimethylamino substituents contribute to lipophilicity, influencing pharmacokinetic properties. Its well-defined molecular architecture makes it a valuable intermediate for synthesizing bioactive molecules, particularly in the development of CNS-targeting agents or enzyme modulators. The compound's purity and consistency are critical for reproducible research outcomes.
1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-2-(dimethylamino)ethan-1-one structure
2138147-77-8 structure
Product Name:1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-2-(dimethylamino)ethan-1-one
CAS No:2138147-77-8
MF:C12H25N3O2
MW:243.345803022385
CID:5921683
PubChem ID:165454936
Update Time:2025-06-09

1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-2-(dimethylamino)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2138147-77-8
    • 1-[2-(aminomethyl)-2-propylmorpholin-4-yl]-2-(dimethylamino)ethan-1-one
    • EN300-715446
    • 1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-2-(dimethylamino)ethan-1-one
    • Inchi: 1S/C12H25N3O2/c1-4-5-12(9-13)10-15(6-7-17-12)11(16)8-14(2)3/h4-10,13H2,1-3H3
    • InChI Key: NZRVMJRMRMYGQH-UHFFFAOYSA-N
    • SMILES: O1CCN(C(CN(C)C)=O)CC1(CN)CCC

Computed Properties

  • Exact Mass: 243.19467705g/mol
  • Monoisotopic Mass: 243.19467705g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 58.8Ų

1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-2-(dimethylamino)ethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-715446-1.0g
1-[2-(aminomethyl)-2-propylmorpholin-4-yl]-2-(dimethylamino)ethan-1-one
2138147-77-8
1g
$0.0 2023-06-06

Additional information on 1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-2-(dimethylamino)ethan-1-one

Professional Introduction to Compound with CAS No. 2138147-77-8 and Product Name: 1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-2-(dimethylamino)ethan-1-one

The compound with the CAS number 2138147-77-8 and the product name 1-[2-(Aminomethyl)-2-propylmorpholin-4-yl]-2-(dimethylamino)ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including an amine, a morpholine ring, and a dimethylamino side chain, makes it a versatile scaffold for further chemical modifications and biological evaluations.

Recent research in the domain of bioactive molecules has highlighted the importance of N-substituted amides as key pharmacophores in the design of novel therapeutic agents. The compound in question incorporates a dimethylamino group, which is known for its ability to enhance lipophilicity and metabolic stability, thereby improving drug bioavailability. This feature is particularly relevant in the context of developing small-molecule inhibitors for protein targets involved in various diseases.

The morpholine ring present in the molecular structure of this compound is another critical feature that contributes to its pharmacological profile. Morpholine derivatives are widely recognized for their role as bioisosteres, capable of replacing more traditional heterocyclic systems while maintaining or even enhancing biological activity. In particular, the 2-(aminomethyl)-2-propylmorpholin-4-yl moiety suggests a potential interaction with biological targets through hydrogen bonding and hydrophobic interactions, which are essential for receptor binding affinity.

Current advancements in computational chemistry have enabled the rapid screening of such complex molecules for their suitability as drug candidates. Molecular docking studies have been employed to evaluate the binding affinity of this compound to various protein targets, including enzymes and receptors implicated in inflammatory pathways. Preliminary results indicate that it may exhibit inhibitory activity against key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory response.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced catalytic systems has been explored to streamline the synthetic pathway, reducing both environmental impact and production costs. Techniques such as transition-metal catalysis and asymmetric synthesis have been particularly promising in achieving regioselectivity and enantioselectivity during the construction of the morpholine core.

In terms of biological evaluation, this compound has been tested for its potential therapeutic effects in preclinical models. Initial studies have shown promise in modulating pathways associated with pain perception and neuroprotection. The combination of an amine group and a morpholine ring is believed to contribute to its ability to interact with central nervous system (CNS) receptors, making it a candidate for further investigation in conditions such as neuropathic pain or neurodegenerative disorders.

The pharmacokinetic properties of this molecule are also under scrutiny, with particular focus on its solubility, stability, and metabolic clearance rates. Optimizing these parameters is crucial for translating preclinical success into clinical efficacy. Formulations incorporating this compound have been designed to enhance oral bioavailability while minimizing potential side effects associated with rapid metabolism or poor solubility.

Future research directions include exploring derivatives of this compound that may exhibit enhanced potency or selectivity for specific disease targets. Structural modifications such as halogenation or alkylation at strategic positions could further refine its pharmacological profile. Additionally, investigating its interaction with other biological pathways may uncover novel therapeutic applications beyond its initial scope.

The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying promising candidates like this one from large libraries of compounds. By leveraging automated platforms capable of testing thousands of molecules against specific biological assays, researchers can rapidly prioritize compounds for deeper investigation. This approach has been instrumental in accelerating drug discovery pipelines across pharmaceutical companies worldwide.

Ethical considerations in drug development remain paramount when evaluating compounds such as this one. Rigorous safety assessments are conducted to ensure that potential benefits outweigh risks before human trials commence. Collaborative efforts between academic institutions and industry partners have facilitated comprehensive toxicological studies that adhere to international guidelines.

The role of regulatory agencies such as the FDA and EMA cannot be overstated when it comes to bringing new therapeutics like this one into clinical practice. Compliance with regulatory standards ensures that patients receive safe yet effective treatments after thorough evaluation by independent experts review panels composed scientists from diverse disciplines including pharmacology toxicology immunology among others fields relevant context discussion here aligns closely broader goals advancing human health through innovation

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